molecular formula C9H7ClO B1204907 2-(chloromethyl)benzofuran CAS No. 104593-59-1

2-(chloromethyl)benzofuran

Cat. No. B1204907
Key on ui cas rn: 104593-59-1
M. Wt: 166.6 g/mol
InChI Key: LSGCBNJHZGJEEJ-UHFFFAOYSA-N
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Patent
US04431650

Procedure details

A 1 l R.B. flask was equipped with a mechanical stirrer, addition funnel, and gas inlet tube. The flask was charged with 212 ml of conc. HCl, 127 ml of benzene, and 38.14 g of paraformaldehyde, then cooled to 0° C. and saturated with hydrogen chloride gas. While maintaining the temperature at 0°-1° C. add the 50.0 g (0.423 mol) of 2,3-benzofuran in a slow dropwise fashion. When the addition was complete, the mixture was stirred 21/2-3 hours at room temperature.
Name
Quantity
212 mL
Type
reactant
Reaction Step One
Quantity
38.14 g
Type
reactant
Reaction Step One
Quantity
127 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]=O.[CH:4]1[CH:9]=[C:8]2[CH:10]=[CH:11][O:12][C:7]2=[CH:6][CH:5]=1>C1C=CC=CC=1>[Cl:1][CH2:2][C:11]1[O:12][C:7]2[CH:6]=[CH:5][CH:4]=[CH:9][C:8]=2[CH:10]=1

Inputs

Step One
Name
Quantity
212 mL
Type
reactant
Smiles
Cl
Name
Quantity
38.14 g
Type
reactant
Smiles
C=O
Name
Quantity
127 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CO2

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred 21/2-3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask was equipped with a mechanical stirrer, addition funnel, and gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature at 0°-1° C.
ADDITION
Type
ADDITION
Details
When the addition

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
Smiles
ClCC=1OC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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